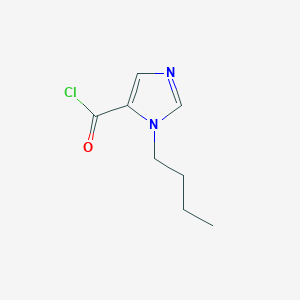

1-Butyl-1H-imidazole-5-carbonyl chloride

Beschreibung

1-Butyl-1H-imidazole-5-carbonyl chloride is an imidazole-derived organochloride characterized by a butyl substituent at the N1 position and a reactive carbonyl chloride group at the C5 position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of amides, esters, and other acylated derivatives via nucleophilic substitution reactions. Its structure combines the aromatic imidazole ring with a flexible butyl chain, which enhances solubility in non-polar solvents while retaining the electrophilic reactivity of the carbonyl chloride group.

Eigenschaften

CAS-Nummer |

123451-26-3 |

|---|---|

Molekularformel |

C8H11ClN2O |

Molekulargewicht |

186.64 g/mol |

IUPAC-Name |

3-butylimidazole-4-carbonyl chloride |

InChI |

InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3 |

InChI-Schlüssel |

OSTVECXMRLBNFG-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC=C1C(=O)Cl |

Kanonische SMILES |

CCCCN1C=NC=C1C(=O)Cl |

Synonyme |

1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1H-imidazole-5-carbaldehyde (CAS 1914148-58-5)

- Substituents : Ethyl group (N1), aldehyde (C5).

- The aldehyde functional group is less electrophilic than carbonyl chloride, limiting its utility in acylation reactions but enabling oxidation to carboxylic acids .

- Applications : Primarily used in Schiff base formation or redox reactions.

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (CAS 82830-36-2)

- Substituents : Benzyl group (N1), chloromethyl (C5).

- Properties: The chloromethyl group undergoes nucleophilic substitution (e.g., SN2) rather than acyl transfer. The benzyl substituent enhances aromatic stacking interactions but reduces solubility in non-polar media compared to alkyl chains .

- Applications : Intermediate for alkylation or cross-coupling reactions.

Functional Group Variants

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde (CAS 714273-83-3)

Melting Points and Solubility

- Imidazole derivatives with aromatic substituents (e.g., 6-chloro-1H-indole analogs in ) exhibit high melting points (>200°C) due to strong intermolecular π-π interactions. In contrast, alkylated derivatives like 1-butyl-1H-imidazole-5-carbonyl chloride are expected to have lower melting points and higher organic solvent solubility due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.